molecular formula C18H21NOS2 B12041447 3-Hexyl-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 611185-81-0

3-Hexyl-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12041447
CAS No.: 611185-81-0
M. Wt: 331.5 g/mol
InChI Key: UTGZGCBHAGJKJA-USJAFLQSSA-N
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Description

3-Hexyl-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of a thiosemicarbazide with an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Hexyl-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Other thiazolidinone derivatives with similar structures and biological activities.

    Thiazoles: Compounds containing a thiazole ring, which may have similar chemical properties.

    Thiosemicarbazones: Compounds derived from thiosemicarbazide, with potential biological activities.

Uniqueness

3-Hexyl-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

611185-81-0

Molecular Formula

C18H21NOS2

Molecular Weight

331.5 g/mol

IUPAC Name

(5E)-3-hexyl-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H21NOS2/c1-2-3-4-8-14-19-17(20)16(22-18(19)21)13-9-12-15-10-6-5-7-11-15/h5-7,9-13H,2-4,8,14H2,1H3/b12-9+,16-13+

InChI Key

UTGZGCBHAGJKJA-USJAFLQSSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S

Origin of Product

United States

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